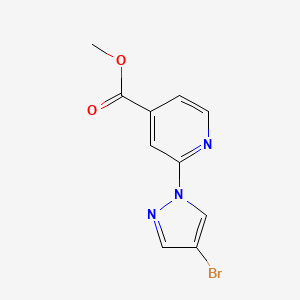
Methyl 2-(4-bromo-1H-pyrazol-1-yl)isonicotinate
Übersicht
Beschreibung
“Methyl 2-(4-bromo-1H-pyrazol-1-yl)acetate” is a chemical compound with the molecular formula C6H7BrN2O2 . It is used in the synthesis of various pharmaceutical and biologically active compounds .
Molecular Structure Analysis
The InChI code for “Methyl 2-(4-bromo-1H-pyrazol-1-yl)acetate” is 1S/C6H7BrN2O2/c1-11-6(10)4-9-3-5(7)2-8-9/h2-3H,4H2,1H3 .Physical And Chemical Properties Analysis
“Methyl 2-(4-bromo-1H-pyrazol-1-yl)acetate” is a colorless or white solid or liquid . It has a molecular weight of 219.04 .Wissenschaftliche Forschungsanwendungen
Antileishmanial and Antimalarial Applications
Pyrazole-bearing compounds like Methyl 2-(4-bromo-1H-pyrazol-1-yl)isonicotinate have shown potent antileishmanial and antimalarial activities. These compounds have been synthesized and their structures verified through techniques like FTIR and NMR. In vitro and in vivo studies have demonstrated significant activity against Leishmania aethiopica and Plasmodium berghei , with some derivatives showing superior activity compared to standard drugs .
Pharmaceutical Synthesis
This compound serves as a precursor in the synthesis of various pharmaceuticals. Its structural framework is utilized to create biologically active compounds, including inhibitors that have applications in treating diseases or as components in drug development .
Biological Activity Modulation
The pyrazole moiety is integral in the modulation of biological activity. It’s involved in the synthesis of compounds that exhibit a range of biological activities such as antibacterial , anti-inflammatory , antitumor , and antidiabetic effects, among others. This makes it a valuable scaffold in medicinal chemistry .
Agrochemical Research
In agrochemistry, Methyl 2-(4-bromo-1H-pyrazol-1-yl)isonicotinate can be used to develop new compounds with herbicidal or pesticidal properties. The pyrazole ring is a common structure in many agrochemicals due to its effectiveness and versatility .
Coordination Chemistry
The compound’s ability to act as a ligand makes it useful in coordination chemistry. It can form complexes with various metals, which can be applied in catalysis or material science for creating new types of materials with unique properties .
Organometallic Chemistry
In organometallic chemistry, this compound can be used to synthesize organometallic complexes. These complexes are important for understanding the principles of bonding and reactivity in metals, and they have applications in catalysis and organic synthesis .
Inhibitor Development
Methyl 2-(4-bromo-1H-pyrazol-1-yl)isonicotinate is also used in the development of inhibitors, particularly those targeting enzymes like liver alcohol dehydrogenase. These inhibitors have potential therapeutic applications in treating conditions related to enzyme dysfunction .
Antioxidant Properties
Derivatives of this compound have been evaluated for their antioxidant activity. They have been found to possess properties that could make them suitable for inclusion in treatments aimed at combating oxidative stress-related diseases .
Safety and Hazards
Wirkmechanismus
Pharmacokinetics
, Methyl 2-(4-bromo-1H-pyrazol-1-yl)isonicotinate has the following pharmacokinetic properties:
- High gastrointestinal absorption is predicted . The compound is predicted to be able to cross the blood-brain barrier . No specific information available. No specific information available. These properties can significantly impact the bioavailability of the compound.
Eigenschaften
IUPAC Name |
methyl 2-(4-bromopyrazol-1-yl)pyridine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrN3O2/c1-16-10(15)7-2-3-12-9(4-7)14-6-8(11)5-13-14/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFFKSKMDPHWZPT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=NC=C1)N2C=C(C=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(4-bromo-1H-pyrazol-1-yl)isonicotinate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



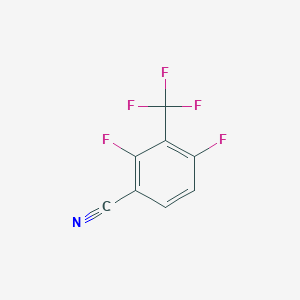

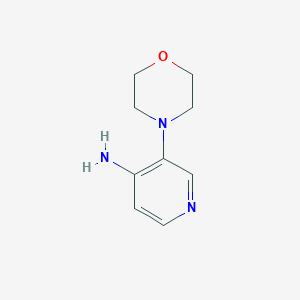
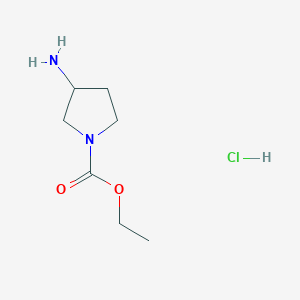

![[1,2,4]Triazolo[4,3-b]pyridazin-3-ylmethanamine](/img/structure/B1430251.png)
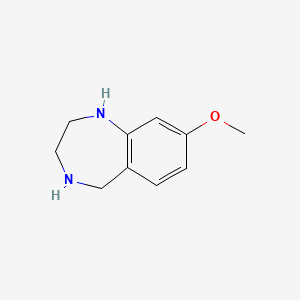
![1-[3,5-Bis(trifluoromethyl)phenyl]-2,2,2-trifluoroethan-1-amine](/img/structure/B1430253.png)
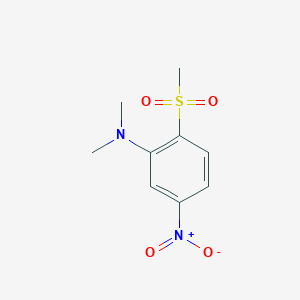
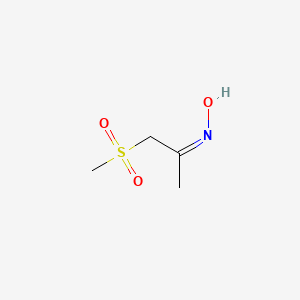

![2-[4-(Trifluoromethyl)phenyl]-1,3-thiazole-4-carboxylic acid hydrate](/img/structure/B1430258.png)
![3,3-dibromo-6-chloro-1H,2H,3H-pyrrolo[3,2-c]pyridin-2-one](/img/structure/B1430260.png)
